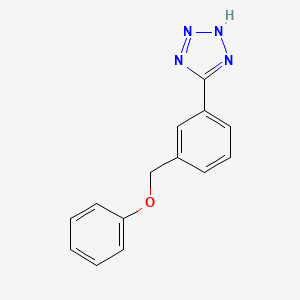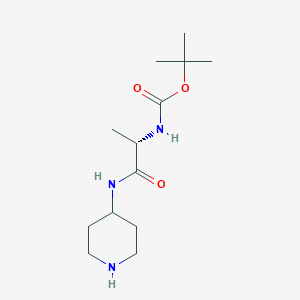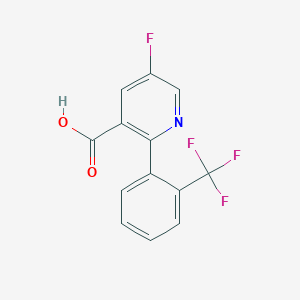
5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole
Vue d'ensemble
Description
5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure, Vibrational Spectra, and Photochemistry Studies : 5-methoxy-1-phenyl-1H-tetrazole (5MPT) is utilized in examining the molecular structure, vibrational spectra, and photochemistry of compounds (Gómez-Zavaglia et al., 2006).
Synthesis of Heterocycles and Oligonucleotide Synthesis Activators : 5-substituted tetrazoles, like 5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole, are key intermediates in synthesizing other heterocycles and serve as activators in oligonucleotide synthesis. They are significant in drug design due to their role as non-classical bioisosteres of carboxylic acids (Roh, Vávrová & Hrabálek, 2012).
Leukotriene D4 Receptor Antagonism : This compound is a potent leukotriene D4 receptor antagonist and has shown effectiveness against leukotriene D4-induced contractions and pressor response in rats and guinea pigs (Dillard et al., 1991).
Proton Exchange Membranes : 5-(4-(3-Trimethoxysilyl)Propoxy)Phenyl)-1H-tetrazole can be used as a proton-conducting functional group for proton exchange membranes (PEM) (Wang et al., 2012).
Antiproliferative Properties : Certain derivatives have shown to inhibit L1210 leukemia cell proliferation and SK-BR-3 breast cancer cell growth in vitro (Gundugola et al., 2010).
Medicinal Chemistry Applications : As bioisosteric replacements for carboxylic acids, 5-substituted 1H-tetrazoles play a vital role in medicinal chemistry. Various clinical drugs contain the tetrazole moiety (Mittal & Awasthi, 2019).
Antifungal Activity : This compound also exhibits in-vitro antifungal activity (Mohite & Bhaskar, 2011).
Antibacterial and Antifungal Activity : Substituted N'-(3-(Phenoxymethyl)phenyl)-1H-tetrazole compounds have shown promising antibacterial and antifungal activity (Mohite & Bhaskar, 2010).
Molecular Docking and Pharmacokinetic Prediction : These compounds are used in molecular docking studies and pharmacokinetic prediction, and have demonstrated antibacterial activity (Dhevaraj et al., 2019).
Corrosion Inhibition : Tetrazole derivatives, like 5Mc-1Ph-T and 5Ph-T, exhibit inhibiting efficiency on copper corrosion in chloride solutions (Zucchi, Trabanelli & Fonsati, 1996).
Photolysis Studies : Photolysis of derivatives like 5-phenoxy-1-phenyl-1H-tetrazole results in various chemical transformations, leading to the production of multiple compounds (Hobbs & Magnus, 1973).
Interactions with Cyclooxygenase-2 Enzyme : Studies have focused on the structure and interactions of these compounds with the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
5-[3-(phenoxymethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-7-13(8-3-1)19-10-11-5-4-6-12(9-11)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCDRVWBULIVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Phenoxymethyl)phenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B8156112.png)


![5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156136.png)
![5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156137.png)
![5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156144.png)
![5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156152.png)

![5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156183.png)



![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156208.png)
![5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8156211.png)